4-Phenoxypyridine
Overview
Description
4-Phenoxypyridine is a chemical compound that belongs to the class of phenoxypyridines. It is characterized by a pyridine ring substituted with a phenoxy group at the fourth position.
Mechanism of Action
Target of Action
4-Phenoxypyridine has been identified as a potent inhibitor of VEGFR-2 and c-Met . These are key targets in cancer therapy, as they play crucial roles in cell proliferation and survival. VEGFR-2 is a primary responder to vascular endothelial growth factor signals, mainly driving pathological angiogenesis. c-Met is a receptor tyrosine kinase that, when bound to its ligand, hepatocyte growth factor, regulates cellular processes including proliferation, survival, and motility .
Mode of Action
The interaction of this compound with its targets, VEGFR-2 and c-Met, results in the inhibition of these proteins . This inhibition disrupts the signaling pathways that they are involved in, leading to a decrease in the processes they regulate, such as cell proliferation and survival .
Biochemical Pathways
By inhibiting VEGFR-2 and c-Met, this compound affects several biochemical pathways. The primary pathways affected are those involved in cell proliferation and survival. Downstream effects of this inhibition can include reduced angiogenesis and decreased cell survival, which can lead to a reduction in tumor growth .
Pharmacokinetics
Factors such as how well the compound is absorbed into the bloodstream, how it is distributed throughout the body, how it is metabolized, and how it is excreted all play a role in its effectiveness as a therapeutic agent .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of cell proliferation and survival. By inhibiting VEGFR-2 and c-Met, this compound can reduce angiogenesis and cell survival, potentially leading to a decrease in tumor growth .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factorsUnderstanding these factors is crucial for optimizing the use of this compound in a therapeutic context .
Biochemical Analysis
Biochemical Properties
4-Phenoxypyridine plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. One of the notable interactions is with the vascular endothelial growth factor receptor 2 (VEGFR-2) and the c-Met receptor tyrosine kinase. Studies have shown that this compound derivatives can inhibit these receptors, leading to the suppression of angiogenesis and tumor growth . The compound’s ability to bind to these receptors and inhibit their activity highlights its potential as an anti-cancer agent.
Cellular Effects
The effects of this compound on various types of cells and cellular processes have been extensively studied. In cancer cells, such as A549 (lung cancer), MCF-7 (breast cancer), and HepG2 (liver cancer), this compound derivatives have demonstrated significant anti-proliferative activity . The compound influences cell function by inducing apoptosis and causing cell cycle arrest in the G0/G1 phase. Additionally, this compound has been observed to affect cell signaling pathways, gene expression, and cellular metabolism, contributing to its anti-cancer properties.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the ATP-binding sites of VEGFR-2 and c-Met, inhibiting their kinase activity . This inhibition disrupts downstream signaling pathways that are essential for cell proliferation and survival. Furthermore, this compound induces changes in gene expression that promote apoptosis and inhibit cell cycle progression, thereby exerting its anti-cancer effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over timeIn vitro studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that low to moderate doses of the compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its bioavailability and activity. The compound undergoes metabolic transformations, including hydroxylation and conjugation, which can affect its pharmacokinetics and pharmacodynamics . These metabolic pathways play a crucial role in determining the compound’s efficacy and safety profile.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within target tissues are critical for its therapeutic effects. Understanding the transport mechanisms of this compound can aid in optimizing its delivery and efficacy.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is known to localize in the cytoplasm and nucleus, where it interacts with target biomolecules . Post-translational modifications and targeting signals may direct this compound to specific organelles, influencing its biochemical properties and therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-phenoxypyridine can be achieved through various methods. One efficient method involves the reaction of pyridin-4-ol with phenol in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of aryne chemistry. This method utilizes aryne intermediates generated in situ from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate and cesium fluoride. This approach is environmentally benign and offers high yields and broad substrate scope .
Chemical Reactions Analysis
Types of Reactions: 4-Phenoxypyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products: The major products formed from these reactions include N-oxides, hydrogenated derivatives, and various substituted phenoxypyridine compounds .
Scientific Research Applications
4-Phenoxypyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the development of bioactive molecules with potential therapeutic effects.
Medicine: Research has shown its potential as a scaffold for designing inhibitors of specific enzymes and receptors.
Industry: It is utilized in the formulation of pesticides and herbicides due to its bioactivity .
Comparison with Similar Compounds
- 4-Phenoxypyrimidine
- 2-Phenoxypyridine
- 4-Phenoxyquinazoline
Comparison: 4-Phenoxypyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 4-phenoxypyrimidine and 2-phenoxypyridine, this compound exhibits higher hydrophobicity and better metabolic stability. Its structure allows for enhanced π-π stacking interactions, which can improve its biological activity .
Properties
IUPAC Name |
4-phenoxypyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c1-2-4-10(5-3-1)13-11-6-8-12-9-7-11/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OATKXQIGHQXTDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00290343 | |
Record name | 4-phenoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00290343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4783-86-2 | |
Record name | 4-Phenoxypyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4783-86-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 68195 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004783862 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4783-86-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68195 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-phenoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00290343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyridine, 4-phenoxy | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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